molecular formula C7H4INO B3039776 Benzoxazole, 5-iodo- CAS No. 132227-02-2

Benzoxazole, 5-iodo-

Cat. No. B3039776
CAS RN: 132227-02-2
M. Wt: 245.02 g/mol
InChI Key: WTKACSMFDSZNLG-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . In 2019, Nguyen and co-authors reported the synthesis of benzoxazole derivatives using a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions for the condensation and aromatization of 2-aminophenol and aldehydes .


Chemical Reactions Analysis

Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Synthesis Strategies

  • Annulation-Induced Cascade Transformation : Base-mediated cyclization of (5-iodo-1,2,3-triazolyl)phenols is a new synthetic strategy for diazoimines via electrocyclic ring opening of the fused heterocycle. Cu-catalyzed amination of diazoalkanes is used to develop an efficient cascade approach to functionalized benzoxazoles (Kotovshchikov et al., 2018).

Biological Applications

  • Antimicrobial Evaluation of Benzoxazole Derivatives : Synthesized 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles showed broad-spectrum antimicrobial activity against various microorganisms, including Mycobacterium tuberculosis (Ertan-Bolelli et al., 2016).

Chemical Synthesis and Characterization

  • Intramolecular Cyclization of Ortho-Halobenzanilides : Efficient method using copper fluorapatite catalyst for synthesis of benzoxazoles via intramolecular cyclization of ortho-haloanilides, demonstrating the reaction's versatility (Kantam et al., 2009).
  • Quantum Mechanical Studies for Light Harvesting : Study on organic compounds including benzoxazole derivatives, analyzing geometry optimization and electronic distribution, with potential applications in novel inhibitor molecules and light harvesting efficiency (Sheena Mary et al., 2019).

Therapeutic Research

  • Benzoxazole for Treating Diarrhea-predominant IBS : Benzoxazole derivatives showing 5-HT3 receptor partial agonist activity with high affinity, indicating potential as therapeutic agents for IBS treatment (Yoshida et al., 2005).

Novel Synthetic Approaches

  • Domino Assembly of Dithiocarbamates : Cu-catalyzed three-component reaction for assembling benzoxazoles and anthranilamides bearing dithiocarbamate moieties, demonstrating good functional group compatibility (Kotovshchikov et al., 2022).

Agricultural Applications

  • Effects on Growth Indicators in Tomato Plants : Study on benzoxazole and its nitro-derivatives, showing their potential in improving sowing properties and chemical characteristics of tomato plants (Mukhtorov et al., 2019).

Mechanism of Action

Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE, respectively .

Safety and Hazards

“Benzoxazole, 5-iodo-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed .

Future Directions

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole has been summarized , indicating a promising future for the development of new benzoxazole derivatives.

properties

IUPAC Name

5-iodo-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKACSMFDSZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316381
Record name 5-Iodobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 5-iodo-

CAS RN

132227-02-2
Record name 5-Iodobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132227-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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